

# N-Benzyl-N-Cbz-glycine synthesis from benzylamine and glyoxylic acid

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## Compound of Interest

Compound Name: *N-Benzyl-N-Cbz-glycine*

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## Synthesis of N-Benzyl-N-Cbz-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for **N-Benzyl-N-Cbz-glycine**, a valuable building block in medicinal chemistry and peptide synthesis. The synthesis commences with the reductive amination of benzylamine and glyoxylic acid to form N-benzylglycine, which is subsequently protected in situ with a benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive experimental protocol, tabulated quantitative data, and detailed workflow diagrams to facilitate its application in a research and development setting.

### Synthetic Strategy: A Two-Step, One-Pot Approach

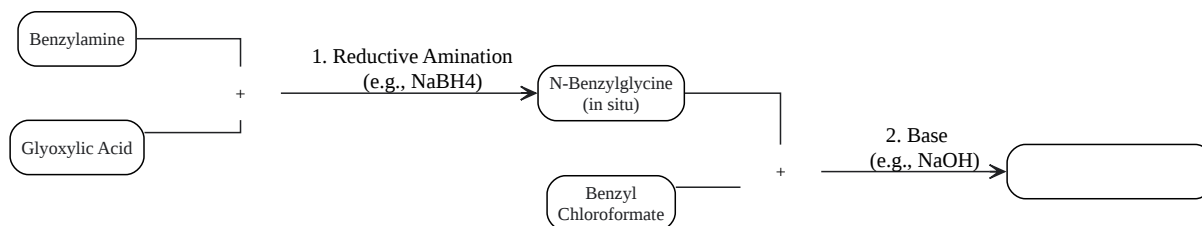
The synthesis of **N-Benzyl-N-Cbz-glycine** is designed as a sequential two-step, one-pot reaction to maximize efficiency and yield while minimizing purification steps.

**Step 1: Reductive Amination.** The initial step involves the formation of an imine intermediate from the condensation of benzylamine and glyoxylic acid. This intermediate is then reduced in situ to the secondary amine, N-benzylglycine.

**Step 2: N-Cbz Protection.** Following the successful formation of N-benzylglycine, the reaction mixture is treated with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final

product, **N-Benzyl-N-Cbz-glycine**.

The overall reaction scheme is presented below:



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Caption: Overall reaction scheme for the synthesis of **N-Benzyl-N-Cbz-glycine**.

## Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of **N-Benzyl-N-Cbz-glycine**.

Materials and Reagents:

Reagent	Molecular Weight ( g/mol )	Molar Equivalents
Benzylamine	107.15	1.0
Glyoxylic acid	74.04	1.0
Sodium borohydride	37.83	1.1
Sodium hydroxide	40.00	As required
Benzyl chloroformate	170.59	1.1
Methanol	-	Solvent
Diethyl ether	-	Solvent
Hydrochloric acid (conc.)	-	For acidification
Sodium sulfate (anhydrous)	-	Drying agent

#### Procedure:

- Reductive Amination:
  - In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in methanol.
  - Cool the solution to 0°C in an ice bath.
  - Slowly add an aqueous solution of glyoxylic acid (1.0 eq) to the cooled benzylamine solution while stirring.
  - Stir the reaction mixture at 0°C for 30 minutes to facilitate imine formation.
  - Gradually add sodium borohydride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).

- In situ N-Cbz Protection:
  - Upon completion of the reductive amination, cool the reaction mixture back to 0°C.[1]
  - Adjust the pH of the solution to approximately 9-10 with a 2 N sodium hydroxide solution.
  - Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 N sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0°C and the pH between 9 and 10.[1]
  - Stir the reaction vigorously at 0°C for 2 hours, then allow it to warm to room temperature and stir for another 30 minutes.[1]
- Work-up and Purification:
  - Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
  - Separate the aqueous layer and cool it to 0°C.
  - Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[1]
  - Extract the product with diethyl ether (3 x volumes).
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  - The final product, N-benzyl-N-benzyloxycarbonyl-glycine, is typically obtained as an oil.[1]  
Further purification can be achieved by column chromatography on silica gel if necessary.

## Data Presentation

### 3.1. Expected Yield and Physical Properties:

Product	Molecular Formula	Molecular Weight ( g/mol )	Theoretical Yield	Physical Appearance
N-Benzyl-N-Cbz-glycine	C17H17NO4	299.32	>85%	Oil

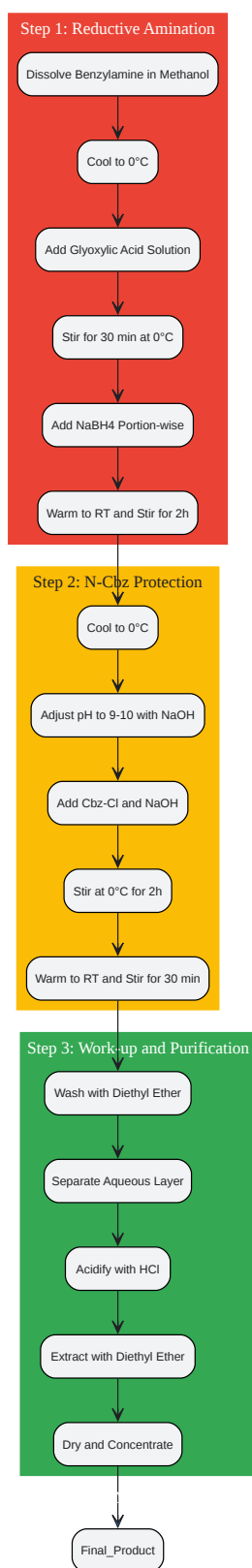
### 3.2. Spectroscopic Data:

While specific experimental spectra for **N-Benzyl-N-Cbz-glycine** are not readily available in the searched literature, the following table outlines the expected chemical shifts for the key protons and carbons based on the analysis of similar structures.

Expected <sup>1</sup> H NMR Chemical Shifts (δ, ppm)	Expected <sup>13</sup> C NMR Chemical Shifts (δ, ppm)
7.20-7.40 (m, 10H, Ar-H)	171-173 (C=O, carboxylic acid)
5.10-5.20 (s, 2H, Cbz-CH <sub>2</sub> )	156-158 (C=O, carbamate)
4.50-4.60 (s, 2H, Benzyl-CH <sub>2</sub> )	135-137 (Ar-C, quaternary)
3.90-4.00 (s, 2H, Glycine-CH <sub>2</sub> )	127-129 (Ar-CH)
10.0-12.0 (br s, 1H, COOH)	67-68 (Cbz-CH <sub>2</sub> )
52-54 (Benzyl-CH <sub>2</sub> )	
49-51 (Glycine-CH <sub>2</sub> )	

## Mandatory Visualizations

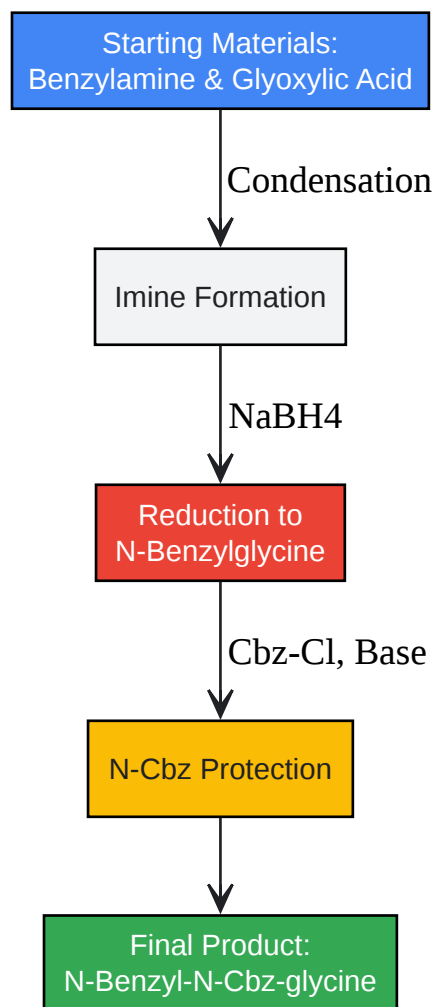
### 4.1. Experimental Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **N-Benzyl-N-Cbz-glycine**.

## 4.2. Logical Relationship of Synthesis Steps:



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Caption: Logical flow of the synthetic steps.

## Conclusion

This technical guide outlines a robust and efficient one-pot synthesis of **N-Benzyl-N-Cbz-glycine** from readily available starting materials. The detailed experimental protocol and workflow diagrams provide a clear roadmap for researchers in the field of drug discovery and peptide chemistry. The presented methodology offers a practical approach for the preparation of this important synthetic intermediate.

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## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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